molecular formula C21H39NO3S B1592922 Benzenesulfonic acid, dodecyl-, compd. with 2-propanamine (1:1) CAS No. 26264-05-1

Benzenesulfonic acid, dodecyl-, compd. with 2-propanamine (1:1)

Cat. No. B1592922
CAS RN: 26264-05-1
M. Wt: 385.6 g/mol
InChI Key: ADTJISSNQWNGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound generally involves a sulfonation reaction through a continuous reactor . Dodecylbenzene and sulfur trioxide react through the reactor, then isopropylamine neutralizes, finally obtaining the product .


Molecular Structure Analysis

The molecular formula of this compound is C21H39NO3S. The InChI Key is ADTJISSNQWNGFP-UHFFFAOYSA-N. The canonical SMILES representation is CCCCCCCCCC(CC)C1=CC=C(C=C1)S(=O)(=O)O.CC©N.


Chemical Reactions Analysis

Benzenesulfonic acid, the base compound, exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C . Dehydration with phosphorus pentoxide gives benzenesulfonic acid anhydride .


Physical And Chemical Properties Analysis

This compound is a white or off-white powder that is soluble in water and organic solvents. It is also soluble in alcohol, but insoluble in non-polar solvents .

Scientific Research Applications

One-pot, three-component synthesis

Dodecyl benzenesulfonic acid, when functionalized on silica-coated magnetic nanoparticles, has been identified as an efficient catalyst for the synthesis of spirooxindole-pyrimidine derivatives. This catalysis process is notable for its sustainable and economic protocol, utilizing an aqueous reaction medium and allowing easy recovery of the catalyst using an external magnet (Deng et al., 2012).

Surfactant and Industrial Applications

Sodium dodecyl-benzenesulfonate production

Sodium dodecyl-benzenesulfonate, a key anionic surfactant in detergents and cleaning products, is produced through the neutralization of dodecyl-benzenesulfonic acid. In a process known as dry neutralization, the acid serves as both a reactant and a granulation binder, influencing the granules' properties and overall conversion rate (Schöngut, Smrčka, & Štěpánek, 2013).

Material Science and Polymer Applications

Preparation of waterborne-polyurethane materials

An aqueous dispersion of poly(aniline-dodecyl benzene sulfonic acid complex) has been prepared for use in waterborne-polyurethane materials. The research highlights how the content of this complex influences the mechanical, dynamic mechanical properties, hardness, electrical conductivity, and antistaticity of the resultant films (Kwon, Kim, & Kim, 2004).

Environmental and Corrosion Applications

Adsorption and corrosion inhibition

Newly synthesized azo derivatives have been studied for their adsorption and corrosion inhibition properties on mild steel in hydrochloric acid. These studies reveal the compounds' abilities to operate as corrosion inhibitors, influencing the charge transfer and capacitance of the adsorbed double layer on the metal substrate (Bedair et al., 2022).

Safety And Hazards

This compound is considered hazardous . It is an eye and mild skin irritant . It is also a skin and severe eye irritant .

properties

IUPAC Name

4-dodecan-3-ylbenzenesulfonic acid;propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3S.C3H9N/c1-3-5-6-7-8-9-10-11-16(4-2)17-12-14-18(15-13-17)22(19,20)21;1-3(2)4/h12-16H,3-11H2,1-2H3,(H,19,20,21);3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTJISSNQWNGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CC)C1=CC=C(C=C1)S(=O)(=O)O.CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3S.C3H9N, C21H39NO3S
Record name DODECYLBENZENESULFONIC ACID, [ISOPROPYLAMINE SALT]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8607
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873438
Record name 4-(Dodecan-3-yl)benzene-1-sulfonic acid,propan-2-amine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dodecylbenzenesulfonic acid, [isopropylamine salt] appears as off-white solid with a sweet petroleum odor. May float or sink and mix with water. (USCG, 1999), Liquid, Off-white solid with an odor of sweet petroleum; [CAMEO] >90% Aqueous solution: Viscous amber liquid with a mild odor; [Rhodia MSDS]
Record name DODECYLBENZENESULFONIC ACID, [ISOPROPYLAMINE SALT]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8607
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzenesulfonic acid, dodecyl-, compd. with 2-propanamine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodecylbenzenesulfonic acid, isopropylamine salt
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14008
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Flash Point

greater than 300 °F (liquid) (USCG, 1999)
Record name DODECYLBENZENESULFONIC ACID, [ISOPROPYLAMINE SALT]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8607
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.03 at 68 °F 1.03 at 25 °C (liquid) (USCG, 1999) - Denser than water; will sink
Record name DODECYLBENZENESULFONIC ACID, [ISOPROPYLAMINE SALT]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8607
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

4-Dodecan-3-ylbenzenesulfonic acid;propan-2-amine

CAS RN

26264-05-1, 1135094-12-0
Record name DODECYLBENZENESULFONIC ACID, [ISOPROPYLAMINE SALT]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8607
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dodecylbenzenesulfonic acid, isopropylamine salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026264051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, dodecyl-, compd. with 2-propanamine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(Dodecan-3-yl)benzene-1-sulfonic acid,propan-2-amine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecylbenzenesulphonic acid, compound with isopropylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.218
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenesulfonic acid, dodecyl-, compd. with 2-propanamine (1:1)
Reactant of Route 2
Reactant of Route 2
Benzenesulfonic acid, dodecyl-, compd. with 2-propanamine (1:1)
Reactant of Route 3
Benzenesulfonic acid, dodecyl-, compd. with 2-propanamine (1:1)
Reactant of Route 4
Benzenesulfonic acid, dodecyl-, compd. with 2-propanamine (1:1)
Reactant of Route 5
Benzenesulfonic acid, dodecyl-, compd. with 2-propanamine (1:1)
Reactant of Route 6
Benzenesulfonic acid, dodecyl-, compd. with 2-propanamine (1:1)

Citations

For This Compound
1
Citations
T Salts - 2009 - cir-safety.org
Sodium Dodecylbenzenesulfonate is one of a group of salts of alkylbenzene sulfonates used in cosmetics as surfactantcleansing agents. Sodium Dodecylbenzenesulfonate is soluble …
Number of citations: 2 www.cir-safety.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.